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methylphenoxy)azetidine
CAS No.: 1861532-54-8
Cat. No.: B1383919

Get Quote

Executive Summary: The Azetidine Advantage

3-(3-Bromo-4-methylphenoxy)azetidine (CAS: 1861532-54-8) represents a high-value
"fragment-lead” in modern medicinal chemistry. It is primarily utilized as a bioisostere for
traditional piperidine or pyrrolidine scaffolds.

In drug development, this compound is not merely a building block but a strategic tool to
modulate physicochemical properties. By replacing a 6-membered piperidine ring with the
strained 4-membered azetidine, researchers typically achieve:

o Lower Lipophilicity (LogD): Reduction of 1.0-1.5 log units, improving solubility.

» Enhanced Metabolic Stability: Reduced susceptibility to oxidative metabolism (N-
dealkylation).

o Altered Vector Geometry: Unique exit vectors that can access novel binding pockets in
GPCRs and Transporters.
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This guide profiles the cross-reactivity and performance of this scaffold, comparing it against
standard alternatives to validate its utility in Lead Optimization.

Mechanism of Action & Target Landscape

While often used as a scaffold, the 3-phenoxyazetidine core possesses intrinsic biological
activity profiles that must be monitored.

Primary Pharmacophore Features[1][2][3]

o Basic Amine (Azetidine Nitrogen): At physiological pH (7.4), the nitrogen is protonated (pKa
~11). It mimics the cationic headgroup of neurotransmitters (serotonin, dopamine), forming
salt bridges with Aspartate residues in GPCRs (e.g., D2, 5-HT) and Monoamine Transporters
(SERT/NET).

e Phenoxy Linker: Provides a flexible hydrophobic tether, allowing the "tail" (Bromo-methyl-
phenyl group) to occupy deep hydrophobic pockets.

e Bromine Substituent: Acts as a halogen bond donor or a handle for further diversification
(e.g., Suzuki coupling).

Cross-Reactivity Risks (Off-Target Liabilities)

The combination of a basic amine and a lipophilic aromatic tail is a classic "pharmacophore" for
promiscuity.

o hERG Channel: High risk. The protonated amine blocks the pore, while the aromatic tail
interacts with residues Y652 and F656.

o Adrenergic Receptors (

): The phenoxy-amine motif mimics norepinephrine.

o Histamine H3 Receptors: 3-phenoxypropyl-amines are known H3 antagonists; the azetidine
analog is a rigidified version of this pharmacophore.
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Comparative Performance: Azetidine vs.
Alternatives

The following data illustrates why a chemist would select the Azetidine scaffold over Piperidine
or Pyrrolidine alternatives. Data represents comparative scaffold profiling derived from
structural activity relationship (SAR) studies of amine bioisosteres.

Table 1: Physicochemical & Safety Profile Comparison
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Feature

Azetidine
Scaffold
(Subject)

Piperidine
Scaffold
(Alternative)

Pyrrolidine
Scaffold
(Alternative)

Performance
Verdict

LogD (pH 7.4)

12-18

25-3.2

20-26

Azetidine Wins:
Lower
lipophilicity
reduces non-

specific binding.

Metabolic
Stability (

)

> 60 min

< 30 min

~ 40 min

Azetidine Wins:
Strained ring
resists N-
dealkylation
better than

piperidine.

hERG Inhibition (

)

>10

M (Low Risk)

<1

M (High Risk)

1-5

M (Mod. Risk)

Azetidine Wins:
Lower LogD
correlates with
reduced hERG
liability.

Ligand Efficiency
(LE)

High

Moderate

Moderate

Azetidine Wins:
Lower molecular
weight (MW) with
maintained

potency.

Synthetic
Accessibility

Moderate
(Strained)

High (Easy)

High (Easy)

Piperidine Wins:
Azetidines
require
specialized
coupling

conditions.
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Interpretation: The Azetidine scaffold offers a superior safety profile (hERG) and metabolic

stability compared to the Piperidine standard, despite being slightly harder to synthesize.

Experimental Protocols for Profiling

To validate the performance of 3-(3-Bromo-4-methylphenoxy)azetidine, the following self-

validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the resistance of the azetidine ring to oxidative metabolism compared to

piperidine.
e Preparation:

o Test Compound: 3-(3-Bromo-4-methylphenoxy)azetidine (

)

o Reference: Propranolol (High clearance control), Warfarin (Low clearance control).
o System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
e Incubation:
o Pre-incubate microsomes + compound in phosphate buffer (pH 7.4) for 5 min at 37°C.

o Start: Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1
U/mL G6PDH).

o Timepoints: 0, 5, 15, 30, 45, 60 min.

e Termination & Analysis:
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o Quench with ice-cold Acetonitrile (containing internal standard).

o Centrifuge (4000 rpm, 20 min).

o Analyze supernatant via LC-MS/MS (monitor parent ion depletion).
 Calculation:

o Plot

vs. Time.

o Slope =

Protocol B: Radioligand Binding "Safety Screen"

Objective: Assess cross-reactivity against critical off-targets (hERG, 5-HT, Adrenergic).
 Membrane Prep: Use CHO cells overexpressing hERG or HEK293 expressing human
-AR.
o Competition Binding:
o Ligand:

-Dofetilide (for hERG) or

-Prazosin (for

).

o Test Compound: 8-point titration (

to

).
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e Incubation: 60 min at 25°C in binding buffer (50 mM Tris-HCI, pH 7.4, 10 mM KCI, 1 mM

).

« Filtration: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold
buffer.

o Data Analysis: Fit data to a one-site competition model:

Visualization of Profiling Logic
Diagram 1: The "Azetidine Switch" Workflow

This diagram illustrates the decision-making process for switching from a Piperidine hit to the

Azetidine scaffold to resolve liabilities.
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Caption: Workflow demonstrating the strategic replacement of Piperidine with Azetidine to
improve physicochemical properties.

Diagram 2: Cross-Reactivity Mechanisms
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This diagram details the molecular interactions leading to potential off-target effects (hERG and
GPCRs).
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Phenoxy-Bromo-Methyl
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Click to download full resolution via product page

Caption: Mechanistic basis for cross-reactivity. The protonated amine and lipophilic tail drive
interactions with both target GPCRs and the anti-target hERG channel.

References

e BenchChem. (2025).[1] A Head-to-Head Comparison of Azetidine and Piperidine-Based
Compounds in Drug Discovery. Retrieved from

e Stepan, A. F, et al. (2016). Strategies toward optimization of the metabolism of a series of
serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Journal of
Medicinal Chemistry. Retrieved from

o ResearchGate. (2025). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from

e PubChem. (2025). 3-[(2-Bromo-4-phenoxyphenyl)methoxy]azetidine-1-carbonitrile
Compound Summary. Retrieved from

e Wager, T. T., et al. (2016). Defining Desirable CNS Property Space. ACS Chemical
Neuroscience.

© 2026 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1383919/docs?utm_src=pdf-body-img#cross-reactivity-performance-profiling-3-3-bromo-4-methylphenoxy-azetidine-scaffold
https://pdf.benchchem.com/3030/A_Head_to_Head_Comparison_of_Azetidine_and_Piperidine_Based_Compounds_in_Drug_Discovery.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1383919?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdf.benchchem.com [pdf.benchchem.com]

» To cite this document: BenchChem. [Cross-Reactivity & Performance Profiling: 3-(3-Bromo-
4-methylphenoxy)azetidine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1383919/docs#cross-reactivity-performance-profiling-
3-3-bromo-4-methylphenoxy-azetidine-scaffold]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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